molecular formula C10H15Cl B11964086 1,1'-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane CAS No. 7515-69-7

1,1'-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane

Cat. No.: B11964086
CAS No.: 7515-69-7
M. Wt: 170.68 g/mol
InChI Key: VZHMUSDBQCLUNB-UHFFFAOYSA-N
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Description

(4-chloro-1-cyclopropyl-1-butenyl)cyclopropane is an organic compound with the molecular formula C10H15Cl It is characterized by the presence of a cyclopropane ring, a butenyl group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1-cyclopropyl-1-butenyl)cyclopropane typically involves the reaction of cyclopropylmethyl chloride with a suitable butenyl precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of (4-chloro-1-cyclopropyl-1-butenyl)cyclopropane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1-cyclopropyl-1-butenyl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alkanes.

Scientific Research Applications

(4-chloro-1-cyclopropyl-1-butenyl)cyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-chloro-1-cyclopropyl-1-butenyl)cyclopropane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-1-cyclopropane-carbonitrile
  • 1-(4-chlorophenyl)-1-cyclohexane-carbonitrile
  • 1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile

Uniqueness

(4-chloro-1-cyclopropyl-1-butenyl)cyclopropane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

7515-69-7

Molecular Formula

C10H15Cl

Molecular Weight

170.68 g/mol

IUPAC Name

(4-chloro-1-cyclopropylbut-1-enyl)cyclopropane

InChI

InChI=1S/C10H15Cl/c11-7-1-2-10(8-3-4-8)9-5-6-9/h2,8-9H,1,3-7H2

InChI Key

VZHMUSDBQCLUNB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=CCCCl)C2CC2

Origin of Product

United States

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